molecular formula C11H12O4S B11725672 Methyl 4-(benzenesulfonyl)but-2-enoate

Methyl 4-(benzenesulfonyl)but-2-enoate

Cat. No.: B11725672
M. Wt: 240.28 g/mol
InChI Key: UPSCHUMZRHHZFN-UHFFFAOYSA-N
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Description

Methyl 4-(benzenesulfonyl)but-2-enoate is an α,β-unsaturated ester featuring a benzenesulfonyl group at the 4-position of the but-2-enoate backbone. The benzenesulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly polarizes the conjugated double bond, enhancing its electrophilicity. Its structural uniqueness lies in the combination of the ester and sulfonyl functionalities, which together modulate electronic and steric properties.

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

methyl 4-(benzenesulfonyl)but-2-enoate

InChI

InChI=1S/C11H12O4S/c1-15-11(12)8-5-9-16(13,14)10-6-3-2-4-7-10/h2-8H,9H2,1H3

InChI Key

UPSCHUMZRHHZFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzenesulfonyl)but-2-enoate typically involves the reaction of methyl acetoacetate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(benzenesulfonyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(benzenesulfonyl)but-2-enoate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 4-(benzenesulfonyl)but-2-enoate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

Methyl 4-(Triphenylphosphoranylidene)but-2-enoate

  • Structure : Replaces the benzenesulfonyl group with a triphenylphosphoranylidene moiety.
  • Key Differences :
    • The phosphoranylidene group acts as a ylide, enabling participation in Wittig or Staudinger reactions, unlike the sulfonyl group .
    • Enhanced nucleophilicity at the phosphorus center contrasts with the electrophilic character of the sulfonyl group.
  • Applications : Primarily used in condensations (e.g., with azirine carbaldehydes) to generate heterocyclic systems .

Methyl (Z)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)but-2-enoate

  • Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group and a 4-methoxyphenyl substituent.
  • Key Differences: The Boc-amino group introduces steric bulk and electron-donating effects, reducing the electrophilicity of the α,β-unsaturated ester compared to the sulfonyl analog. NMR data (δ 7.46–7.29 for aromatic protons) indicates strong conjugation with the methoxy group .
  • Applications : Likely employed in peptide coupling or as a building block in medicinal chemistry due to its protected amine.

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

  • Structure: Substitutes the benzenesulfonyl group with a bromo-formyl-methoxyphenoxy chain.
  • Key Differences :
    • Bromo (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aromatic system, altering regioselectivity in subsequent reactions.
    • The ethyl ester increases lipophilicity compared to the methyl ester in the target compound .
  • Applications: Potential use in Suzuki couplings (via bromo substituent) or aldol reactions (via formyl group).

Methyl (E,4Z)-4-(3,4-Dihydro-2H-naphthalen-1-ylidene)but-2-enoate

  • Structure : Incorporates a dihydronaphthalenylidene group at the 4-position.
  • Key Differences :
    • Extended conjugation from the naphthalene ring enhances UV absorption and stability.
    • The absence of a sulfonyl group reduces electrophilicity, favoring π-π stacking interactions .
  • Applications: Potential use in materials science for conjugated polymer synthesis.

Methyl (2E)-4-[(1-Cyclopentyl-5-methoxy-2-methylindol-3-yl)formamido]but-2-enoate

  • Structure : Contains an indole-derived amide substituent.
  • Key Differences :
    • The indole moiety enables hydrogen bonding and π-π interactions, unlike the sulfonyl group.
    • The amide group increases hydrogen-bond acceptor capacity, influencing solubility and biological activity .
  • Applications : Likely explored as a protease inhibitor or kinase modulator in drug discovery.

Comparative Data Table

Compound Name Key Substituent(s) Electronic Effects Reactivity Insights Applications References
This compound Benzenesulfonyl (EWG) Strong electron withdrawal Electrophilic double bond Sulfonylation, Michael additions -
Methyl 4-(Triphenylphosphoranylidene)but-2-enoate Triphenylphosphoranylidene (ylide) Nucleophilic ylide Wittig reactions Heterocyclic synthesis
Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate Bromo, formyl, methoxy (mixed EWG/EDG) Polarized aromatic system Suzuki coupling, aldol reactions Cross-coupling chemistry
Methyl (Z)-4-(Boc-amino)-3-(4-methoxyphenyl)but-2-enoate Boc-amino, methoxyphenyl (EDG) Steric bulk, reduced electrophilicity Peptide coupling Medicinal chemistry
Methyl (E,4Z)-4-(Dihydronaphthalenylidene)but-2-enoate Dihydronaphthalenylidene (conjugated) Extended conjugation π-π interactions Materials science

Research Findings and Implications

  • Electrophilicity Hierarchy: The benzenesulfonyl group in the target compound renders its α,β-unsaturated ester more electrophilic than analogs with EDGs (e.g., methoxy, Boc-amino) but less reactive than ylide-containing derivatives.
  • Synthetic Utility : Sulfonyl groups enable regioselective substitutions, while phosphoranylidene or indole moieties expand reactivity into cycloadditions or bioconjugations.

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